N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride
Overview
Description
The compound seems to be a complex organic molecule. It contains functional groups such as methoxy (-OCH3), methyl (-CH3), and an amine (-NH2). The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Chemical Reactions Analysis
The compound, due to the presence of functional groups like methoxy, methyl, and amine, could potentially undergo a variety of chemical reactions. These could include reactions with acids, bases, and other organic compounds .Scientific Research Applications
Metabolism and Toxicokinetics
Research has explored the metabolism of related psychoactive phenethylamines in biological systems. For instance, a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002). Another study focused on the toxicokinetics and analytical toxicology of NBOMe derivatives, shedding light on the metabolic pathways, plasma protein binding, and detectability in urine, which is crucial for understanding the toxicological profile of such compounds (Richter et al., 2019).
Cardioprotective Potential
A study on 2-arylimino-1,3-thiazole derivatives investigated their cardioprotective activity in vitro, revealing that certain compounds exhibited moderate to high effects in delaying constrictor responses of isolated rat aorta rings, suggesting potential therapeutic applications for cardiovascular diseases (Drapak et al., 2019).
Analytical Detection and Characterization
Analytical methods have been developed for the detection and characterization of psychoactive substances, including those structurally related to the compound . For example, high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods have been utilized for the determination of NBOMe derivatives in biological samples, aiding in clinical toxicology testing (Poklis et al., 2013).
Potential for Adverse Effects
Studies on NBOMe derivatives, which share structural similarities with the compound , have highlighted their potential for severe toxicity and adverse cardiovascular effects, including arrhythmias and cardiotoxicity. This underscores the importance of understanding the pharmacological and toxicological profiles of such compounds for safety assessments and therapeutic development (Yoon et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as (2-Methoxy-4-methyl-thiazol-5-ylmethyl)-[2-(4-methoxy-phenyl)-ethyl]-amine, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are often enzymes or receptors involved in critical biological pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets by forming covalent bonds, hydrogen bonds, or through π-π stacking interactions . The specific mode of action would depend on the nature of the target and the specific functional groups present in the compound .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, microbial growth, viral replication, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally well-absorbed and can be metabolized by the liver . The methoxy groups in the compound may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
Based on the known effects of thiazole derivatives, it could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the target cells or tissues
Properties
IUPAC Name |
N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-14(20-15(17-11)19-3)10-16-9-8-12-4-6-13(18-2)7-5-12/h4-7,16H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYTYHVKAVEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)CNCCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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